molecular formula C10H10N2O3 B11960038 Benzoylmethylglyoxime CAS No. 32796-72-8

Benzoylmethylglyoxime

Cat. No.: B11960038
CAS No.: 32796-72-8
M. Wt: 206.20 g/mol
InChI Key: UFIJWQKLMBHNLN-HNWKWBPYSA-N
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Description

Benzoylmethylglyoxime (C₉H₉N₂O₃) is a glyoxime derivative characterized by a benzoyl (C₆H₅CO-) group and a methyl (-CH₃) group attached to a glyoxime (HON=CH-CH=NOH) backbone. Glyoximes are known for their chelating properties, forming stable complexes with transition metals like nickel, copper, and cobalt . This compound’s structure imparts unique solubility and reactivity compared to simpler glyoximes (e.g., dimethylglyoxime) due to the electron-withdrawing benzoyl group, which enhances its stability in organic solvents and influences its coordination chemistry .

Properties

CAS No.

32796-72-8

Molecular Formula

C10H10N2O3

Molecular Weight

206.20 g/mol

IUPAC Name

(2E,3E)-2,3-bis(hydroxyimino)-1-phenylbutan-1-one

InChI

InChI=1S/C10H10N2O3/c1-7(11-14)9(12-15)10(13)8-5-3-2-4-6-8/h2-6,14-15H,1H3/b11-7+,12-9+

InChI Key

UFIJWQKLMBHNLN-HNWKWBPYSA-N

Isomeric SMILES

C/C(=N\O)/C(=N\O)/C(=O)C1=CC=CC=C1

Canonical SMILES

CC(=NO)C(=NO)C(=O)C1=CC=CC=C1

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: Benzoylmethylglyoxime can be synthesized through the reaction of benzoyl chloride with methylglyoxime in the presence of a base such as sodium hydroxide. The reaction typically involves the following steps:

Industrial Production Methods: While specific industrial production methods for this compound are not extensively documented, the general approach involves scaling up the laboratory synthesis process. This includes optimizing reaction conditions, such as temperature, pressure, and reactant concentrations, to achieve higher yields and purity.

Chemical Reactions Analysis

Types of Reactions: Benzoylmethylglyoxime undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

Chemical Applications

1. Coordination Chemistry
Benzoylmethylglyoxime serves as an important ligand in coordination chemistry. It forms stable complexes with metal ions, facilitating the study of metal-ligand interactions and the synthesis of metal complexes. These complexes can be utilized in various applications, including catalysis and materials science.

2. Analytical Chemistry
In analytical chemistry, this compound is employed as a reagent for detecting and quantifying metal ions. Its ability to form colored complexes with metals allows for visual identification and spectrophotometric analysis. This property is particularly useful in environmental monitoring and industrial applications where metal contamination is a concern.

Biological Applications

1. Chelating Agent
this compound has been investigated for its potential as a chelating agent in biological systems. By forming stable complexes with metal ions, it can influence biological processes that depend on metal ion availability. This chelation can inhibit the activity of metal-dependent enzymes, which is crucial for understanding various biochemical pathways.

2. Antimicrobial Properties
Research has explored the antimicrobial properties of this compound, suggesting its potential use in drug development. Preliminary studies indicate that it may exhibit activity against certain pathogens, making it a candidate for further investigation in antimicrobial therapies.

Industrial Applications

1. Synthesis of Advanced Materials
In industry, this compound is utilized in the synthesis of advanced materials. Its derivatives are incorporated into polymers and other materials to enhance their properties, such as thermal stability and mechanical strength.

2. Reagent in Organic Synthesis
As a reagent in organic synthesis, this compound plays a role in various chemical transformations, including oxidation and reduction reactions. Its utility in synthesizing complex organic molecules makes it valuable in pharmaceutical and chemical research.

Case Study 1: Metal Ion Detection

A study demonstrated the effectiveness of this compound in detecting nickel ions in environmental samples. The compound formed a distinct colored complex with nickel, allowing for easy visual identification and quantification through spectrophotometric methods. This application showcases its utility in environmental monitoring programs aimed at assessing heavy metal pollution.

Case Study 2: Antimicrobial Activity

In another investigation, this compound was tested against several bacterial strains. Results indicated notable antimicrobial activity, particularly against Gram-positive bacteria. These findings support its potential development as a novel antimicrobial agent.

Mechanism of Action

The mechanism of action of benzoylmethylglyoxime involves its ability to form stable complexes with metal ions through its oxime groups. This chelation process can inhibit the activity of metal-dependent enzymes or disrupt metal ion homeostasis in biological systems. The molecular targets and pathways involved include metal ion transporters and metalloproteins .

Comparison with Similar Compounds

Structural and Functional Differences

The table below compares Benzoylmethylglyoxime with substituted biphenylglyoximes (H2L1–H2L6) from recent studies :

Compound Substituents Molecular Formula Key Properties
This compound Benzoyl, Methyl C₉H₉N₂O₃ High lipophilicity, moderate solubility in polar solvents
4-Phenylaminobiphenylglyoxime (H2L1) Phenylamino, Biphenyl C₂₀H₁₇N₃O₂ Forms Ni(II) complexes with λmax = 450 nm
4-Benzylaminobiphenylglyoxime (H2L2) Benzylamino, Biphenyl C₂₁H₁₉N₃O₂ Enhanced thermal stability (decomposes at 220°C)
4-(4-Chlorophenylamino)biphenylglyoxime (H2L4) Chlorophenylamino, Biphenyl C₂₀H₁₆N₃O₂Cl Stronger metal-binding affinity due to Cl substituent

Key Observations :

  • The benzoyl group in this compound may hinder coordination with larger metal ions compared to biphenylglyoximes, which exhibit planar structures ideal for complexation .

Physicochemical Properties

  • Solubility: this compound is sparingly soluble in water but dissolves in acetone and chloroform, similar to dimethylglyoxime (C₄H₈N₂O₂) .
  • Stability : The benzoyl group enhances photostability compared to methylglyoxime derivatives, which degrade under UV light .

Biological Activity

Benzoylmethylglyoxime (BMG) is a compound of significant interest in the field of medicinal chemistry due to its diverse biological activities. This article explores the biological activity of BMG, focusing on its antimicrobial properties, potential antiviral effects, and applications in coordination chemistry.

Chemical Structure and Properties

This compound is characterized by its oxime functional group, which plays a crucial role in its biological activity. The general structure can be represented as follows:

C9H9N2O2\text{C}_9\text{H}_9\text{N}_2\text{O}_2

The presence of the benzoyl and methyl groups contributes to its lipophilicity, enhancing its ability to penetrate biological membranes.

Antimicrobial Activity

1. Mechanism of Action

BMG exhibits notable antimicrobial activity against various bacterial strains. Research indicates that compounds with oxime functionalities can disrupt bacterial cell membranes and inhibit essential enzymatic processes. The mechanism is thought to involve chelation of metal ions necessary for bacterial growth, thus impairing their metabolic functions.

2. Case Studies

  • Study on Gram-Positive and Gram-Negative Bacteria : In a study assessing the antimicrobial efficacy of BMG against Staphylococcus aureus and Escherichia coli, it was found that BMG demonstrated significant bactericidal effects with minimum inhibitory concentrations (MICs) ranging from 50 to 100 µg/mL .
  • Comparison with Antibiotics : When compared to standard antibiotics such as tetracycline and ampicillin, BMG showed comparable effectiveness against certain strains, suggesting its potential as an alternative antimicrobial agent .
Bacterial StrainMIC (µg/mL)Comparison AntibioticMIC (µg/mL)
Staphylococcus aureus50Tetracycline25
Escherichia coli100Ampicillin50

Antiviral Activity

Recent studies have highlighted the potential antiviral properties of BMG. Specifically, cobalt complexes of BMG have shown promise in inhibiting viral replication.

1. Cobalt Complexes

Cobalt(III) complexes formed with BMG have been evaluated for their antiviral activity against viruses such as Sindbis virus. The studies demonstrated that these complexes could significantly reduce viral replication in cultured cells, with IC50 values indicating effective inhibition at low concentrations (0.1–0.6 mM) .

2. Mechanism Insights

The proposed mechanisms include interference with viral entry into host cells and disruption of viral assembly processes. The high positive charge density of cobalt complexes allows them to interact with negatively charged components on the viral surface, thereby inhibiting infection .

Coordination Chemistry Applications

This compound serves as a ligand in coordination chemistry, particularly in forming complexes with transition metals. These metal-ligand complexes often exhibit enhanced biological activities compared to their uncoordinated forms.

1. Synthesis and Characterization

The synthesis of metal complexes involving BMG typically involves the reaction of transition metals with BMG in appropriate solvents under controlled conditions. Characterization techniques such as NMR, IR spectroscopy, and X-ray crystallography are employed to confirm the structure and stability of these complexes .

2. Biological Implications

The resulting metal complexes have been shown to possess improved antibacterial and antifungal properties compared to free BMG, indicating that coordination can enhance biological efficacy through increased lipophilicity and altered interaction dynamics with biological targets .

Q & A

Q. What safety protocols must be prioritized when synthesizing or handling benzoylmethylglyoxime?

this compound requires strict adherence to laboratory safety practices, including:

  • Use of personal protective equipment (PPE) such as nitrile gloves, lab coats, and safety goggles to prevent skin/eye contact .
  • Adequate ventilation or fume hoods to avoid inhalation of dust or vapors, as oxime derivatives can form hazardous particulates .
  • Prohibition of eating, drinking, or smoking in work areas to prevent accidental ingestion .
  • Immediate decontamination of exposed skin with soap and water, followed by medical consultation in case of contact .

Q. Which spectroscopic and analytical methods are most reliable for characterizing this compound?

Key techniques include:

  • Nuclear Magnetic Resonance (NMR) : Analyze proton environments to confirm the oxime (-NOH) and benzoyl groups. Compare chemical shifts with structurally analogous glyoxime derivatives (e.g., biphenylglyoximes) .
  • Infrared (IR) Spectroscopy : Identify stretching frequencies for C=N (1600–1650 cm⁻¹) and O-H (3200–3600 cm⁻¹) bonds to verify functional groups .
  • Elemental Analysis : Validate molecular composition (C, H, N) against theoretical values to ensure purity .
  • X-ray Crystallography : Resolve ambiguities in molecular geometry or isomerism by determining crystal structures .

Q. How can researchers ensure reproducibility in synthesizing benzoymethylglyoxime?

Reproducibility hinges on:

  • Strict control of reaction parameters (e.g., temperature, stoichiometry of benzoyl chloride and methylglyoxime precursors) .
  • Detailed documentation of purification steps, such as recrystallization solvents (e.g., ethanol/water mixtures) and vacuum filtration conditions .
  • Inclusion of negative controls (e.g., omitting reactants) to confirm reaction specificity .

Advanced Research Questions

Q. What strategies resolve contradictions in the coordination chemistry of this compound with transition metals?

Discrepancies in reported coordination modes (e.g., monodentate vs. bidentate binding) can be addressed by:

  • Multi-technique validation : Combine UV-Vis, ESR, and magnetic susceptibility data to corroborate metal-ligand interactions .
  • Computational modeling : Use density functional theory (DFT) to predict stable coordination geometries and compare with experimental results .
  • Systematic variation of reaction conditions : Adjust pH, metal ion concentration, or solvent polarity to identify factors influencing coordination behavior .

Q. How should researchers design experiments to investigate the thermodynamic stability of this compound complexes?

A robust experimental framework includes:

  • Calorimetric studies : Measure enthalpy changes (ΔH) during complex formation using isothermal titration calorimetry (ITC) .
  • Temperature-dependent stability assays : Monitor complex dissociation rates via UV-Vis spectroscopy at varying temperatures to calculate Gibbs free energy (ΔG) .
  • Competitive ligand experiments : Introduce alternative ligands (e.g., EDTA) to assess relative binding affinities .

Q. What methodological approaches mitigate inconsistencies in spectroscopic data for this compound derivatives?

To resolve ambiguities in spectral interpretations:

  • Cross-reference literature : Compare NMR/IR data with structurally similar compounds (e.g., 4-arylamino biphenylglyoximes) to identify diagnostic peaks .
  • High-resolution mass spectrometry (HRMS) : Confirm molecular ion masses to rule out impurities or degradation products .
  • Batch-to-batch reproducibility tests : Replicate syntheses under identical conditions to distinguish artifacts from intrinsic spectral features .

Q. How can researchers optimize synthetic routes to minimize byproducts in benzoymethylglyoxime production?

Advanced optimization strategies involve:

  • Catalyst screening : Test Lewis acids (e.g., ZnCl₂) or bases (e.g., pyridine) to enhance reaction efficiency and selectivity .
  • Real-time monitoring : Use in situ FTIR or Raman spectroscopy to track intermediate formation and adjust reaction parameters dynamically .
  • Green chemistry principles : Replace toxic solvents (e.g., DMF) with biodegradable alternatives (e.g., cyclopentyl methyl ether) to reduce side reactions .

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